5-(2-Fluorophenyl)pyrimidin-2-ol is an organic compound that belongs to the class of phenylpyrimidines. These compounds are characterized by the presence of a benzene ring linked to a pyrimidine ring, forming a polycyclic aromatic structure. The specific structure of 5-(2-Fluorophenyl)pyrimidin-2-ol features a fluorine atom substituted on the phenyl group, which can influence its chemical properties and biological activity.
The compound can be classified under several categories:
This classification highlights its structural relationships and potential reactivity with other chemical entities .
Synthesis of 5-(2-Fluorophenyl)pyrimidin-2-ol can be approached through various organic synthesis techniques. One common method involves the reaction of 2-fluorophenyl derivatives with appropriate pyrimidine precursors.
The molecular formula for 5-(2-Fluorophenyl)pyrimidin-2-ol is , with a molecular weight of approximately 233.20 g/mol. The structure consists of:
The presence of the hydroxyl (-OH) group at the 2-position contributes to its reactivity and solubility characteristics.
The compound's chemical structure can be represented using standard notations like SMILES or InChI, which provide insight into its connectivity:
C1=CN=C(N=C1C(C2=CC=CC=C2F)O)N
This notation indicates how atoms are connected in the molecule, allowing for computational modeling and analysis .
5-(2-Fluorophenyl)pyrimidin-2-ol may participate in various chemical reactions due to its functional groups:
These reactions are crucial for developing derivatives that may have enhanced biological activities or improved pharmacokinetic properties .
The mechanism of action for 5-(2-Fluorophenyl)pyrimidin-2-ol is primarily related to its interactions with biological targets, particularly in medicinal chemistry contexts. The fluorine substitution enhances lipophilicity, potentially improving membrane permeability.
Quantitative structure-activity relationship (QSAR) models may be employed to predict efficacy based on structural modifications .
Key physical properties of 5-(2-Fluorophenyl)pyrimidin-2-ol include:
Chemical properties include:
These properties are essential for predicting behavior in various environments, including biological systems .
5-(2-Fluorophenyl)pyrimidin-2-ol has potential applications across various scientific fields:
Ongoing research is likely focused on optimizing its synthesis and exploring its full range of biological activities .
CAS No.: 549-10-0
CAS No.:
CAS No.: 63980-78-9
CAS No.: 13463-39-3
CAS No.: